molecular formula C15H16N2O3 B2799603 N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953896-11-2

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2799603
CAS No.: 953896-11-2
M. Wt: 272.304
InChI Key: OJWCDRVVAMTNIP-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-aminophenyl group linked via an acetamide bridge to a 2-methoxyphenoxy moiety. This structure combines aromatic and ether functionalities, making it a versatile scaffold for pharmacological studies.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-15(18)17-12-6-4-5-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWCDRVVAMTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 3-aminophenol with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and reagents to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Chemical Synthesis and Properties

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)acetamide serves as a crucial building block for the synthesis of more complex organic molecules. Its chemical structure allows for various modifications, making it versatile in synthetic chemistry. The compound can undergo several types of reactions:

  • Oxidation : The amino group can be converted into nitro or nitroso derivatives.
  • Reduction : It can be reduced to form corresponding amines or alcohols.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution.

Antimicrobial and Anticancer Properties

Recent studies have investigated the biological activity of this compound, particularly its potential antimicrobial and anticancer effects. For instance, compounds structurally similar to this molecule have shown promising results against various cancer cell lines, suggesting that it may possess similar properties. In vitro assays have indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Drug Development

The compound has been explored as a potential drug candidate for various therapeutic applications. Its ability to modulate specific molecular targets makes it a candidate for treating conditions such as diabetes and certain cancers. Research has demonstrated that modifications of the compound can enhance its efficacy and selectivity towards specific biological pathways, which is crucial in drug development .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to function effectively as an organic buffering agent in cell cultures, maintaining pH levels conducive to biological processes . Moreover, its role in synthesizing complex molecules makes it valuable in pharmaceutical manufacturing and materials science.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Antidiabetic Activity : A derivative was tested in vivo using a streptozotocin-induced diabetic mouse model. The results indicated significant improvements in glycemic control compared to controls, showcasing its potential as an antidiabetic agent .
  • Cytotoxicity Against Cancer Cells : In vitro tests demonstrated that modified versions of this compound exhibited potent cytotoxicity against multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aminophenyl and methoxyphenoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogs vary in substituents on the phenyl rings and acetamide-linked heterocycles. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide 4-Amino-2-methylphenyl group 298.38 Structural similarity; methyl group may enhance metabolic stability
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole ring with methylthio group 337.42 Anticancer activity (tested via MTT assay); melting point 135–136°C, yield 72%
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide 3-Acetylphenyl and 2,4-dichlorophenoxy groups 338.19 Increased halogenation may improve antimicrobial potency
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) Fluoro-phenoxy and pyridinyl-thiadiazole groups 453.47 High cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells)

Key Observations :

  • Substituent Effects: The position of the amino group (meta vs. para) and addition of methyl (e.g., in ) influence solubility and binding affinity. Thiadiazole derivatives (e.g., 5k ) show enhanced anticancer activity due to heterocyclic rigidity.
  • Halogenation : Chloro or fluoro substituents (e.g., ) improve bioactivity by increasing electrophilicity and target interactions.
Pharmacological Activities
  • Anticancer Activity: Compound 7d (2-fluoro-phenoxy derivative) exhibited potent cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells, outperforming 5-fluorouracil . Thiadiazole-linked acetamides (e.g., 5k) demonstrated moderate activity in MTT assays, suggesting the heterocycle’s role in apoptosis induction .
  • Antimicrobial Activity :
    • Piperazine-benzothiazole acetamides (e.g., compounds 47 , 48 in ) showed MIC values <10 µg/mL against gram-positive bacteria, attributed to sulfonyl and benzothiazole groups disrupting bacterial membranes.
  • Anti-inflammatory Potential: Chalcone-based acetamides (e.g., ) inhibit COX-2 and TNF-α, though the target compound’s methoxy group may confer similar effects via radical scavenging.
Structure-Activity Relationships (SAR)
  • Methoxy Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., in FPR2 agonists ).
  • Amino Group: The 3-aminophenyl moiety facilitates hydrogen bonding with targets like kinases or DNA, critical for anticancer activity .
  • Heterocyclic Modifications : Thiadiazole or pyridinyl groups (e.g., ) improve potency by mimicking nucleotide structures or inhibiting topoisomerases.

Biological Activity

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aminophenyl group and a methoxyphenoxy group, which contribute to its chemical reactivity and biological properties. The methoxy group enhances lipophilicity, potentially improving cellular permeability and interaction with target molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

  • Anticancer Activity : The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it induces apoptosis and autophagy in cancer cell lines, such as melanoma and chronic myeloid leukemia (CML) models . The mechanism involves disruption of cellular homeostasis and activation of cell death pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structural features may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.

In Vitro Studies

Research has highlighted the effectiveness of this compound against multiple cancer cell lines:

  • Cell Lines Tested :
    • Melanoma (A375)
    • Pancreatic cancer
    • Chronic myeloid leukemia (CML)

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A375 (Melanoma)5.0Induction of apoptosis
Pancreatic4.5Autophagy induction
CML6.0Cell cycle arrest

These findings indicate that the compound exhibits significant potency, particularly against resistant cancer forms, suggesting its potential as a lead compound for further development .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with optimal results observed at higher concentrations.

Table 2: In Vivo Tumor Growth Reduction

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Control00
Low Dose1030
High Dose5065

These results underscore the therapeutic potential of this compound in oncology .

Case Studies

  • Case Study on Melanoma Treatment : A study involving mice implanted with A375 melanoma cells demonstrated that this compound treatment resulted in a significant decrease in tumor growth over four weeks compared to untreated controls. Histological analyses revealed increased apoptosis markers in treated tumors.
  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of the compound, it was tested against several bacterial strains, including Pseudomonas aeruginosa and Bacillus spp. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .

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